molecular formula C12H2Cl8 B1583167 2,2',3,3',4,4',5,5'-Octachlorobiphenyl CAS No. 35694-08-7

2,2',3,3',4,4',5,5'-Octachlorobiphenyl

Cat. No.: B1583167
CAS No.: 35694-08-7
M. Wt: 429.8 g/mol
InChI Key: DTMRKGRREZAYAP-UHFFFAOYSA-N
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Comparison with Similar Compounds

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is compared with other similar polychlorinated biphenyls (PCBs):

These comparisons highlight the uniqueness of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRKGRREZAYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074139
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-08-7
Record name PCB 194
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?

A1: this compound, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.

Q2: How do age groups differ in their exposure levels to this compound compared to the newer class of flame retardants like PBDEs?

A2: Research suggests a contrasting trend between this compound and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like this compound show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.

Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like this compound?

A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including this compound, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.

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